Methyl-4-Brom-1,2,5-thiadiazol-3-carboxylat

Übersicht

Beschreibung

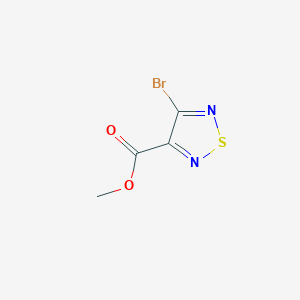

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a chemical compound with the molecular formula C4H3BrN2O2S and a molecular weight of 223.05 g/mol It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.

Biological Studies: Researchers use this compound to study the interactions of thiadiazole derivatives with biological targets, such as enzymes and receptors.

Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

Target of Action

The primary targets of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate are currently unknown. This compound is a derivative of the 1,2,5-thiadiazole class of compounds, which have been studied for their diverse biological activities . .

Biochemical Pathways

Thiadiazole derivatives have been reported to exhibit anti-inflammatory, anti-tuberculosis, and cytotoxic activities . These activities suggest that the compound may affect pathways related to inflammation, bacterial infection, and cell proliferation.

Pharmacokinetics

The pharmacokinetic properties of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound is also reported to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given the reported activities of related thiadiazole compounds, it’s possible that this compound could have anti-inflammatory, anti-tuberculosis, and cytotoxic effects .

Action Environment

The action, efficacy, and stability of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can affect the compound’s stability and activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate typically involves the bromination of 1,2,5-thiadiazole-3-carboxylic acid followed by esterification. One common method includes the reaction of 1,2,5-thiadiazole-3-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-1,2,5-thiadiazole-3-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine, are used under inert atmosphere conditions.

Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the 4-position, enhancing their chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate can be compared with other similar compounds, such as:

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: This compound has a different substitution pattern on the thiadiazole ring, leading to variations in its chemical reactivity and biological activity.

4,7-Dibromobenzo[d][1,2,3]thiadiazole:

Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound has a more complex structure with multiple thiadiazole rings, offering unique properties for materials science applications.

The uniqueness of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate lies in its specific substitution pattern and the resulting balance of electronic and steric effects, making it a versatile building block for various chemical syntheses and applications.

Biologische Aktivität

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a compound belonging to the class of thiadiazoles, known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, potential as an anticonvulsant, and other relevant pharmacological effects.

Chemical Structure and Properties

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate features a thiadiazole ring with a bromine substituent and a carboxylate group. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

The anticancer potential of methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate has been evaluated in various studies. Thiadiazole derivatives are often tested against multiple cancer cell lines to assess their efficacy.

In vitro Studies

-

Cell Lines Tested : Commonly used cancer cell lines include:

- A549 (lung carcinoma)

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

-

Mechanism of Action : The mechanism by which thiadiazoles exert their anticancer effects often involves:

- Induction of apoptosis

- Cell cycle arrest

- Inhibition of tubulin polymerization

- IC50 Values : The effectiveness of methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance:

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 Value (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | A549 | TBD | Apoptosis induction |

| Similar Thiadiazole Derivative | MCF-7 | 0.52 | Tubulin polymerization inhibition |

| Other Thiadiazoles | HCT-116 | TBD | Cell cycle arrest |

Anticonvulsant Activity

Research indicates that thiadiazole derivatives also exhibit anticonvulsant properties. Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate may contribute to this activity through modulation of neurotransmitter systems or ion channels.

Studies on Anticonvulsant Effects

- Animal Models : Compounds are often tested in maximal electroshock-induced seizure (MES) models.

- Efficacy : Some derivatives have shown significant protection against seizures in these models .

Other Biological Activities

Thiadiazole compounds have been investigated for various other pharmacological activities:

- Antimicrobial Activity : Effective against certain bacterial and fungal strains.

- Anti-inflammatory Effects : Some studies suggest potential in reducing inflammation markers.

Case Studies and Research Findings

Recent studies have highlighted the promising nature of thiadiazole derivatives:

Eigenschaften

IUPAC Name |

methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPUHNZGOZGRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597417 | |

| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152300-56-6 | |

| Record name | Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.